7-methyl-8aH-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities. These compounds are important in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of benzamide derivatives with alkynes. This reaction is typically catalyzed by transition metals such as palladium or copper . Another method involves the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners, which can be catalyzed by ruthenium or rhodium .
Industrial Production Methods
In industrial settings, the production of isoquinolones often involves multi-step processes that ensure high yields and purity. These methods may include the use of microwave irradiation to accelerate reactions and improve efficiency . The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, often facilitated by halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, copper, and ruthenium catalysts, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions include various substituted isoquinolones, which can have different functional groups attached to the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
7-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-methyl-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methyl-8aH-isoquinolin-1-one include other isoquinolones and quinolines. These compounds share a similar core structure but differ in their substituents and functional groups .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H9NO |
---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
7-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6,9H,1H3 |
InChI-Schlüssel |
ORLKIDWKKDIPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(=CC=NC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.